

Application Notes and Protocols: Analytical Applications of Sulfanitran-d4 in Veterinary Drug Analysis

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Compound of Interest

Compound Name: Sulfanitran-d4

Cat. No.: B12423888

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These application notes provide a comprehensive overview of the analytical applications of **Sulfanitran-d4** as an internal standard in the quantitative analysis of Sulfanitran residues in veterinary matrices. The protocols detailed below are based on established methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine. Monitoring its residues in animal-derived food products is crucial to ensure food safety and comply with regulatory limits. [1] The use of a stable isotope-labeled internal standard, such as **Sulfanitran-d4**, is the gold standard for accurate and precise quantification. It effectively compensates for matrix effects and variations during sample preparation and instrumental analysis, leading to more reliable and robust results.[1]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry utilizing **Sulfanitran-d4** involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since

Sulfanitran-d4 is chemically identical to Sulfanitran, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, even with incomplete sample recovery.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for sulfonamide analysis, including relevant data for methods that can be adapted for Sulfanitran using **Sulfanitran-d4** as an internal standard.

Table 1: Method Performance for Sulfonamide Analysis in Various Matrices

Matrix	Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Animal Tissues	Modified QuEChERS LC-MS/MS	0.01 - 0.04	-	74.0 - 100.3	[2]
Instant Pastries	Modified QuEChERS UPLC-MS/MS	0.01 - 0.14	0.02 - 0.45	67.6 - 103.8	[3]
Bovine Meat	LC-MS/MS	0.059 - 291.36	0.081 - 328.13	61.28 - 116.20	[4]
Animal-Derived Foods	SPE LC-MS/MS	>84% detection at 1.0 µg/kg	-	50 - 150	

Table 2: Regulatory Maximum Residue Limits (MRLs) for Sulfonamides

Regulatory Body	Matrix	MRL (µg/kg)
European Union	Muscle, Fat, Liver, Kidney, Milk	100 (sum of all sulfonamides)
China	Muscle, Fat, Liver, Kidney, Milk	25 - 100
Brazil	Liver and other tissues	100 (sum of SAs)

Experimental Protocols

Protocol 1: Determination of Sulfanitran in Animal Tissues by Modified QuEChERS and LC-MS/MS

This protocol is adapted from a method for the determination of various sulfonamides in animal tissues.

1. Sample Preparation and Extraction

- Weigh 2.0 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.
- Spike the sample with a known amount of **Sulfanitran-d4** internal standard solution.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For fatty matrices, a lipid removal sorbent may be included.

- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation

- Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
- Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Chromatographic Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Sulfanitran from matrix interferences. An example gradient could be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

2. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.

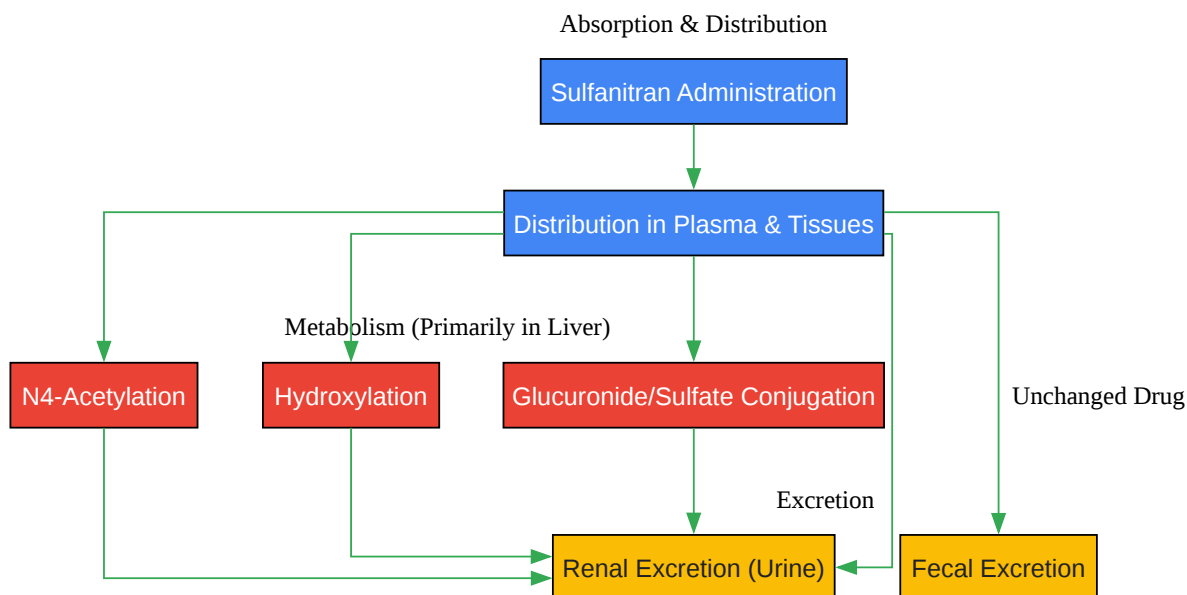
- Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal response for Sulfanitran.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Sulfanitran: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
 - **Sulfanitran-d4**: A corresponding precursor-to-product ion transition should be monitored.
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizations



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Caption: Experimental workflow for **Sulfanitran-d4** analysis.



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Caption: Generalized metabolic pathway of sulfonamides.

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